5-(1-Benzothiophen-2-YL)-5'-hexyl-2,2'-bithiophene
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Overview
Description
5-(1-Benzothiophen-2-YL)-5’-hexyl-2,2’-bithiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzothiophen-2-YL)-5’-hexyl-2,2’-bithiophene typically involves the coupling of benzothiophene derivatives with bithiophene units. One common method is the Stille coupling reaction, which involves the use of organotin reagents and palladium catalysts. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as Suzuki-Miyaura coupling, which uses boronic acids and palladium catalysts. This method is favored for its efficiency and ability to produce high yields. The reaction is typically carried out in solvents like toluene or dimethylformamide (DMF) and requires a base such as potassium carbonate.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzothiophen-2-YL)-5’-hexyl-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
5-(1-Benzothiophen-2-YL)-5’-hexyl-2,2’-bithiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(1-Benzothiophen-2-YL)-5’-hexyl-2,2’-bithiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine: A dopamine re-uptake inhibitor with a behavioral profile similar to cocaine.
(2E)-3-(1-Benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: A chalcone derivative with important pharmacological applications.
Uniqueness
5-(1-Benzothiophen-2-YL)-5’-hexyl-2,2’-bithiophene is unique due to its extended conjugation and hexyl substitution, which can enhance its electronic properties and solubility. This makes it particularly suitable for applications in organic electronics and materials science.
Properties
CAS No. |
651348-84-4 |
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Molecular Formula |
C22H22S3 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-1-benzothiophene |
InChI |
InChI=1S/C22H22S3/c1-2-3-4-5-9-17-11-12-19(23-17)20-13-14-21(25-20)22-15-16-8-6-7-10-18(16)24-22/h6-8,10-15H,2-5,9H2,1H3 |
InChI Key |
IUKHOTXFWOZCNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
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